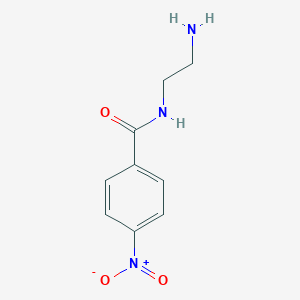

N-(2-Aminoethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWPRACPGGPLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441052 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-27-2 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(2-Aminoethyl)-4-nitrobenzamide" synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-4-nitrobenzamide

Introduction

This compound is a bespoke chemical entity characterized by a 4-nitrobenzamide core linked to an ethylenediamine moiety. The structure is significant for its bifunctionality, incorporating a highly reactive primary amine and an aromatic nitro group. The electron-withdrawing nature of the nitro group makes the amide linkage particularly stable and influences the reactivity of the entire aromatic system.[1] This compound serves as a valuable intermediate in medicinal chemistry and materials science, where the primary amine allows for further derivatization and the nitro group can be a precursor to other functional groups or contribute to specific electronic properties.[2][3][4]

This guide provides a comprehensive exploration of the primary synthetic pathway to this compound, focusing on the chemical logic, mechanistic underpinnings, and detailed experimental protocols necessary for its successful preparation in a research setting. The core challenge in its synthesis lies in achieving selective mono-acylation of the symmetric ethylenediamine nucleophile, a problem elegantly solved through the use of protecting group chemistry.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule reveals the most logical disconnection at the amide C-N bond. This cleavage yields two key synthons: a 4-nitrobenzoyl electrophile and a 2-aminoethyl amine nucleophile.

Caption: Retrosynthetic approach for this compound.

This analysis points to a straightforward acylation reaction. However, the primary challenge is the presence of two nucleophilic amino groups in ethylenediamine. A direct reaction with 4-nitrobenzoyl chloride would inevitably produce a mixture of the desired mono-acylated product and the undesired di-acylated byproduct, N,N'-bis(4-nitrobenzoyl)ethane-1,2-diamine, leading to significant purification difficulties.

To overcome this, a robust strategy involves the temporary "masking" or protection of one amine functional group, directing the reaction to the unprotected site. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and its clean, acid-labile removal that does not interfere with the other functional groups in the molecule.[5]

Therefore, the most reliable synthetic pathway involves three key stages:

-

Activation: Conversion of 4-nitrobenzoic acid to a highly reactive acylating agent, 4-nitrobenzoyl chloride.

-

Protected Coupling: Selective acylation of mono-Boc-protected ethylenediamine with 4-nitrobenzoyl chloride.

-

Deprotection: Removal of the Boc protecting group to unveil the primary amine and yield the final product.

Mechanistic Principles: Nucleophilic Acyl Substitution

The core reaction is a nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of the primary amine nitrogen of (Boc-protected) ethylenediamine attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The strong electron-withdrawing effect of the para-nitro group significantly enhances the electrophilicity of this carbon, facilitating the attack.[1]

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

-

Deprotonation: A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), removes the proton from the newly formed amide nitrogen, neutralizing the positive charge and generating the stable amide product. This step is crucial to drive the reaction to completion by consuming the HCl byproduct.[2][6]

Caption: Mechanism of Nucleophilic Acyl Substitution for Amide Synthesis.

Detailed Synthesis Pathway and Experimental Protocols

This section provides a validated, step-by-step guide for the synthesis, purification, and characterization of this compound.

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Role |

| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Activating Agent |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Nucleophile Precursor |

| Di-tert-butyl dicarbonate | (Boc)₂O | 218.25 | Protecting Group Agent |

| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | Electrophile |

| Triethylamine | (C₂H₅)₃N | 101.19 | Base |

| Hydrochloric Acid (in Dioxane) | HCl | 36.46 | Deprotecting Agent |

Stage 1: Activation - Synthesis of 4-Nitrobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride is an excellent reagent for this purpose as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying the workup.[7]

Experimental Protocol:

-

Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-nitrobenzoic acid (10.0 g, 59.8 mmol).

-

Reagent Addition: Under a fume hood, carefully add thionyl chloride (25 mL, ~344 mmol). A catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approximately 80°C) using an oil bath. Stir for 2-3 hours. The solid 4-nitrobenzoic acid will dissolve as it is converted to the liquid acyl chloride. The reaction is complete when gas evolution ceases.

-

Workup and Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. The crude 4-nitrobenzoyl chloride, a yellow solid, can be purified by vacuum distillation or recrystallization from hexane, but is often used directly in the next step.[7][8]

Stage 2: Protection & Coupling

This protocol aims to selectively protect one of the two amine groups in ethylenediamine.

Experimental Protocol:

-

Setup: In a 500 mL round-bottom flask, dissolve ethylenediamine (20.0 g, 333 mmol) in absolute ethanol (200 mL).

-

Reagent Addition: Add tert-butyl phenyl carbonate (or di-tert-butyl dicarbonate, (Boc)₂O) (1.0 equivalent relative to the desired mono-protection) to the solution.[9] Using a slight excess of ethylenediamine helps favor mono-protection.

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether (200 mL).

-

Purification: Wash the organic phase sequentially with 1 M NaOH solution (3 x 100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude N-Boc-ethylenediamine, which can be further purified by distillation or column chromatography.[9]

This is the key amide bond-forming step, performed under Schotten-Baumann conditions.[2]

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of amine).

-

Cooling & Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (TEA, 1.2 eq) and stir for 10 minutes.

-

Acylation: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(2-(N-Boc-amino)ethyl)-4-nitrobenzamide, can be purified by recrystallization or flash column chromatography.

Stage 3: Deprotection - Synthesis of this compound

The final step involves the acid-catalyzed removal of the Boc protecting group to liberate the primary amine.

Experimental Protocol:

-

Setup: Dissolve the purified Boc-protected intermediate from the previous step in a minimal amount of a suitable solvent like dioxane or methanol.

-

Reagent Addition: Add an excess of a strong acid. A 4 M solution of HCl in dioxane is commonly used.[10] Stir the mixture at room temperature.

-

Reaction: Gas evolution (isobutylene and CO₂) will be observed. Stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product will be obtained as its hydrochloride salt. To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent like ethyl acetate. Dry the organic extracts, filter, and evaporate the solvent to yield the final product, this compound.

Overall Synthetic Workflow

Caption: Complete workflow for the synthesis of this compound.

References

-

N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved from [Link]

-

One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (2021). Organic & Biomolecular Chemistry, 19(24), 5434-5445. Retrieved from [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. (n.d.). MDPI. Retrieved from [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

How to protect one amine group in ethylenediamine, it's possible? (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2010). Molecules, 15(12), 9224-9240. Retrieved from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Protecting Groups. (n.d.). Retrieved from [Link]

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016). European Journal of Medicinal Chemistry, 123, 375-383. Retrieved from [Link]

-

Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate. Retrieved from [Link]

-

Reductive amide coupling of nitroarenes and carboxylic acids. (2020). University of Johannesburg. Retrieved from [Link]

-

Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Groups [organic-chemistry.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"N-(2-Aminoethyl)-4-nitrobenzamide" chemical properties and structure

An In-Depth Technical Guide to N-(2-Aminoethyl)-4-nitrobenzamide for Advanced Research

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a bifunctional organic compound that serves as a highly valuable intermediate in synthetic and medicinal chemistry. Its structure, incorporating a reactive primary amine, a stable amide linkage, and an electron-withdrawing nitroaromatic system, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, reactivity profile, and potential applications, tailored for researchers and professionals in drug development and materials science. The inherent functionality of this molecule makes it a strategic starting point for creating more complex molecular architectures.

PART 1: Core Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These identifiers and properties are critical for laboratory handling, reaction setup, and analytical characterization.

Chemical Structure

The molecule consists of a 4-nitrobenzoyl group connected via an amide bond to an ethylenediamine linker.

Caption: 2D Structure of this compound.

Key Properties Summary

The following table summarizes the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1017-27-2 | [1][2][3] |

| Molecular Formula | C₉H₁₁N₃O₃ | [1] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Appearance | Typically a solid (powder/crystals) | Inferred |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][3] |

| SMILES | O=C(NCCN)C1=CC=C(=O)C=C1 | [1] |

| Classification | Organic Building Block (Amine, Aryl, Amide) | [1] |

PART 2: Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is paramount for obtaining high-purity material for research. The most direct and common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine.

Proposed Synthetic Workflow

The synthesis involves the reaction of 4-nitrobenzoyl chloride with an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

Sources

"N-(2-Aminoethyl)-4-nitrobenzamide" solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Aminoethyl)-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing this compound

This compound is a nitroaromatic compound featuring a benzamide core structure. The presence of a nitro group, an amide linkage, and a primary amine imparts a unique combination of chemical properties that are critical to understand for any research or development application. In the context of drug discovery and materials science, a thorough understanding of a compound's solubility and stability is not merely a preliminary step but a foundational pillar upon which successful development rests.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations, industry-standard protocols, and data interpretation methodologies required to generate a robust and reliable physicochemical profile. The principles and procedures described herein are grounded in established pharmaceutical science and analytical chemistry, providing a self-validating system for investigation.

Part 1: Elucidating the Solubility Profile

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's utility, particularly in biological and pharmaceutical contexts. It influences everything from reaction kinetics in synthesis to bioavailability in drug formulations.

Theoretical Considerations: A Structural Perspective

The solubility of this compound is governed by the interplay of its constituent functional groups:

-

4-Nitrobenzamide Core: The aromatic ring is nonpolar, while the nitro (-NO₂) and amide (-CONH-) groups are polar and capable of hydrogen bonding. The electron-withdrawing nature of the nitro group can influence the acidity of the amide proton.

-

Aminoethyl Side Chain (-CH₂CH₂NH₂): This flexible, aliphatic chain contains a primary amine, which is basic and readily protonated in acidic to neutral aqueous solutions. This protonation significantly enhances water solubility.

It is predicted that this compound will exhibit pH-dependent aqueous solubility, with higher solubility at lower pH values due to the protonation of the primary amine. In organic solvents, its solubility will depend on the solvent's polarity and its ability to engage in hydrogen bonding. For instance, it is expected to be more soluble in polar aprotic solvents like DMSO and DMF than in nonpolar solvents like hexane.[1]

Experimental Determination of Solubility

A comprehensive solubility assessment involves determining both thermodynamic and kinetic solubility.

1. Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound and is considered the "gold standard".[2]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the suspension to separate the undissolved solid from the supernatant. A 0.22 µm syringe filter is commonly used.[3]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][4]

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

2. Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[2]

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the formation of a precipitate using nephelometry or UV spectroscopy, which detects light scattering from the solid particles.

-

Quantification: The concentration in the well just before precipitation is recorded as the kinetic solubility.[2]

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| Deionized Water | 25 | [Experimental Value] | [Experimental Value] |

| 0.1 N HCl (pH ~1) | 25 | [Experimental Value] | [Experimental Value] |

| PBS (pH 7.4) | 37 | [Experimental Value] | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | N/A |

| DMSO | 25 | [Experimental Value] | N/A |

| Acetonitrile | 25 | [Experimental Value] | N/A |

Visualization: Solubility Determination Workflow

Part 2: Assessing the Stability Profile

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] Forced degradation, or stress testing, is a critical component of this assessment.

Forced Degradation (Stress Testing)

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[7][8] The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the parent compound from its degradants.[8][9]

Protocol for Forced Degradation Studies:

A validated stability-indicating HPLC method is required for these studies. The method should be able to resolve the this compound peak from any potential degradation products.

-

Acidic Hydrolysis:

-

Condition: Dissolve the compound in 0.1 N to 1 N HCl.

-

Procedure: Incubate the solution at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Rationale: This tests the stability of the amide bond to acid-catalyzed hydrolysis.

-

-

Alkaline Hydrolysis:

-

Condition: Dissolve the compound in 0.1 N to 1 N NaOH.

-

Procedure: Incubate at room temperature or a slightly elevated temperature. The reaction is often faster than acid hydrolysis. Neutralize samples before analysis.

-

Rationale: This tests the susceptibility of the amide bond to base-catalyzed hydrolysis.

-

-

Oxidative Degradation:

-

Condition: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10]

-

Procedure: Incubate at room temperature for a set period.

-

Rationale: This assesses the molecule's vulnerability to oxidation. The primary amine and the aromatic ring are potential sites of oxidation.

-

-

Thermal Degradation:

-

Condition: Expose the solid compound to dry heat (e.g., 80-100°C).

-

Procedure: Store the solid sample in an oven for an extended period (e.g., 1-7 days). Dissolve and analyze at specified time points.

-

Rationale: Evaluates the intrinsic thermal stability of the molecule in the solid state.

-

-

Photolytic Degradation:

-

Condition: Expose the compound (both in solid state and in solution) to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Procedure: Place samples in a photostability chamber for a specified duration. A dark control sample should be run in parallel.

-

Rationale: Nitroaromatic compounds are often light-sensitive. This test is crucial to determine the need for light-protective packaging.

-

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

-

Amide Hydrolysis: Cleavage of the amide bond under acidic or basic conditions would yield 4-nitrobenzoic acid and ethylenediamine.

-

Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic or degradation pathway for nitroaromatics.[11]

-

Oxidation: The primary amine could be oxidized, or hydroxylation of the aromatic ring could occur.

Data Presentation: Forced Degradation Summary

Results should be tabulated to show the extent of degradation and the formation of impurities.

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | % Total Impurities | Major Degradant Peak (RT) |

| 0.1 N HCl | 24h / 80°C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 N NaOH | 8h / 60°C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 10% H₂O₂ | 24h / RT | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Solid State Heat | 7 days / 100°C | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Light Exposure | ICH Q1B | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Visualizations: Workflow and Potential Pathways

Part 3: Long-Term and Accelerated Stability Studies

While forced degradation provides insight into potential liabilities, formal stability studies are required to establish a retest period or shelf life and recommended storage conditions.[12] These studies are conducted under conditions defined by the International Council for Harmonisation (ICH).[13][14]

Protocol for Formal Stability Studies

-

Batch Selection: Use at least three primary batches of the compound packaged in the proposed container closure system.[12]

-

Storage Conditions:

-

Testing Frequency:

-

Tests: At each time point, samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Interpretation

The data from accelerated studies can be used to predict the long-term stability profile and to evaluate the effect of short-term excursions outside the labeled storage conditions.[14] If significant change occurs during accelerated testing, it may indicate the need for more protective packaging or refrigerated storage conditions. A shelf life is typically assigned based on the real-time, long-term stability data.[14]

Conclusion

A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its advancement in any scientific or commercial application. This guide provides the strategic framework and detailed methodologies necessary for this characterization. By systematically applying the principles of thermodynamic and kinetic solubility testing, forced degradation, and long-term stability studies, researchers can build a robust data package. This data will not only fulfill regulatory expectations but also provide critical insights that inform formulation development, define appropriate storage and handling procedures, and ultimately ensure the compound's consistent quality and performance.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. materialneutral.info [materialneutral.info]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. japsonline.com [japsonline.com]

- 6. www3.paho.org [www3.paho.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. edaegypt.gov.eg [edaegypt.gov.eg]

- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride | C11H16ClN3O3 | CID 119504537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Frontiers | New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG [frontiersin.org]

- 23. npra.gov.my [npra.gov.my]

- 24. N-(2-(2-DIETHYLAMINO)ETHYL)-4-NITROBENZAMIDE CAS#: 1664-52-4 [m.chemicalbook.com]

- 25. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparison of the downstream pathways for degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 (2-aminophenol pathway) and by Comamonas sp. JS765 (catechol pathway) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Benzamide, N-(2-(diethylamino)ethyl)-4-nitro-, hydrochloride (1:1) | C13H20ClN3O3 | CID 2791187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 32. 1017-27-2|this compound|BLDpharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of N-(2-Aminoethyl)-4-nitrobenzamide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Spectroscopic Analysis in Modern Chemistry

In the fields of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as N-(2-Aminoethyl)-4-nitrobenzamide, which incorporates a reactive primary amine, a hydrogen-bonding amide, and an electron-withdrawing nitroaromatic system, a multi-faceted analytical approach is not merely recommended—it is essential. This guide serves as a comprehensive technical resource for researchers, outlining the principles and expected outcomes for the spectroscopic characterization of this molecule.

Molecular Structure and Analytical Strategy

This compound is composed of three key structural motifs: a 1,4-disubstituted nitrobenzene ring, a secondary amide linker, and an ethylenediamine tail. Each of these features provides distinct spectroscopic handles.

-

4-Nitrobenzoyl Group: The aromatic ring exhibits a characteristic AA'BB' system in ¹H NMR and distinct signals in ¹³C NMR. The nitro group and carbonyl group are strong absorbers in Infrared (IR) spectroscopy and direct fragmentation in Mass Spectrometry (MS).

-

Amide Linkage: The N-H and C=O bonds provide clear, strong signals in IR. The amide proton is observable in ¹H NMR, and the carbonyl carbon is a key downfield signal in ¹³C NMR. This bond is a primary site for fragmentation in MS.

-

Ethylamino Group: The two inequivalent methylene (-CH₂-) groups provide characteristic signals and coupling patterns in NMR. The primary amine (-NH₂) and secondary amine (amide N-H) protons are also key identifiers.

Our analytical strategy is to use this structural knowledge to predict and interpret the output from a suite of spectroscopic techniques, creating a unique and comprehensive fingerprint for the molecule.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. Its polarity ensures solubility, and its hydrogen-bond accepting nature allows for the clear observation of exchangeable protons (amide N-H and amine NH₂), which often appear as broadened signals. In contrast, solvents like CDCl₃ might lead to broader, less distinct N-H signals. The expected spectrum is a classic example of how electron-withdrawing and donating groups influence chemical shifts across a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-amide (NH ) | ~8.9 - 9.1 | Triplet (t) | ~5.5 | 1H |

| H-Ar (ortho to C=O) | ~8.15 | Doublet (d) | ~8.8 | 2H |

| H-Ar (ortho to NO₂) | ~8.35 | Doublet (d) | ~8.8 | 2H |

| H-ethylene (-CH₂ -NH-) | ~3.50 | Quartet (q) | ~6.0 | 2H |

| H-ethylene (-CH₂ -NH₂) | ~2.90 | Triplet (t) | ~6.0 | 2H |

| H-amine (NH₂ ) | ~2.5 - 3.5 (broad) | Singlet (br s) | - | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (δ 8.0-8.5): The protons on the 4-nitrobenzamide ring form a characteristic AA'BB' spin system that often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-Ar ortho to NO₂) are deshielded and appear further downfield (~8.35 ppm) compared to the protons ortho to the carbonyl group (~8.15 ppm).[1]

-

Amide Proton (δ ~9.0): The amide proton is significantly deshielded due to the anisotropy of the adjacent carbonyl group and its involvement in hydrogen bonding. It is expected to show coupling to the adjacent methylene protons, resulting in a triplet.

-

Aliphatic Region (δ 2.8-3.6): The two methylene groups of the ethyl chain are diastereotopic and chemically distinct.

-

The methylene group attached to the amide nitrogen (-CH₂ -NHCO) is deshielded by the carbonyl group and is expected around 3.50 ppm. It will be split into a quartet by the adjacent methylene protons and the amide proton.

-

The methylene group attached to the primary amine (-CH₂ -NH₂) is more shielded, appearing further upfield around 2.90 ppm, and will be a triplet due to coupling with the adjacent methylene group.

-

-

Amine Protons (δ ~2.5-3.5): The primary amine protons are exchangeable and will likely appear as a broad singlet. Their chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon atom. The chemical shifts are highly predictable based on hybridization and the electronic environment. The quaternary carbons (C-Ar attached to C=O and NO₂) will typically show lower intensity signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165.5 |

| C-Ar (attached to NO₂) | ~149.5 |

| C-Ar (attached to C=O) | ~141.0 |

| C-Ar (CH, ortho to NO₂) | ~129.5 |

| C-Ar (CH, ortho to C=O) | ~124.0 |

| -C H₂-NH- | ~41.5 |

| -C H₂-NH₂ | ~39.0 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~165.5): The amide carbonyl carbon is characteristically found in this downfield region.[1]

-

Aromatic Carbons (δ 124-150): Four signals are expected. The two quaternary carbons are the most deshielded, with the carbon bearing the nitro group appearing furthest downfield. The two protonated aromatic carbons are more shielded.[2]

-

Aliphatic Carbons (δ ~39-42): The two methylene carbons are found in the typical range for aliphatic amines. The carbon adjacent to the amide nitrogen is slightly more deshielded than the one adjacent to the primary amine.

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The self-validating nature of this protocol comes from observing a complete set of expected vibrations. The absence of a strong C=O stretch, for example, would immediately invalidate the sample's identity. Using an Attenuated Total Reflectance (ATR) accessory is standard practice as it requires minimal sample preparation and provides high-quality data.

Predicted Characteristic IR Absorptions

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | ~3300 | Medium-Strong |

| N-H (Primary Amine) | Stretch (asymmetric & symmetric) | ~3350 and ~3280 | Medium (two bands) |

| C-H (Aromatic) | Stretch | > 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | < 3000 | Medium |

| C=O (Amide I) | Stretch | ~1640 | Strong |

| N-O (Nitro) | Asymmetric Stretch | ~1520 | Strong |

| C=C (Aromatic) | Stretch | ~1600, ~1480 | Medium |

| N-H (Amide II) | Bend | ~1550 | Strong |

| N-O (Nitro) | Symmetric Stretch | ~1345 | Strong |

Interpretation of the Predicted IR Spectrum:

The IR spectrum provides a distinct visual confirmation of the molecule's architecture.

-

N-H Region (3200-3400 cm⁻¹): This region will be crowded but informative. A relatively sharp peak around 3300 cm⁻¹ for the secondary amide N-H stretch is expected, alongside two smaller bands for the primary amine N-H stretches.

-

Carbonyl Region (~1640 cm⁻¹): A very strong, sharp absorption, the "Amide I" band, is the most prominent feature of the spectrum and confirms the amide group.[3]

-

Nitro Group Region (1520 & 1345 cm⁻¹): Two strong, sharp absorptions corresponding to the asymmetric and symmetric N-O stretching are definitive proof of the nitro group.[3]

-

Fingerprint Region (< 1500 cm⁻¹): This complex region will contain numerous bands corresponding to C-N, C-C, and C-O stretches and various bending modes, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, is the gold standard. ESI is a soft ionization technique ideal for this polar molecule, and it will primarily produce the protonated molecular ion, [M+H]⁺. The high resolution allows for the determination of the elemental composition, providing definitive confirmation of the molecular formula, C₉H₁₁N₃O₃.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₁N₃O₃

-

Molecular Weight: 209.20 g/mol

-

Monoisotopic Mass: 209.0795 g/mol

-

Predicted [M+H]⁺ (ESI-HRMS): m/z 210.0873

Trustworthiness & Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural validation by breaking the molecule apart at its weakest points. The most logical fragmentation pathways involve the cleavage of the amide bond, which is a common and predictable process.

Predicted Key Fragments in MS/MS of m/z 210.0873

| Predicted m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 150.0240 | [O₂N-C₆H₄-CO]⁺ | Cleavage of the amide C-N bond (acylium ion) |

| 120.0185 | [O₂N-C₆H₄]⁺ | Loss of CO from the m/z 150 fragment |

| 61.0597 | [H₂N-CH₂-CH₂-NH₃]⁺ | Cleavage of the amide C-N bond with charge retention on the amine fragment |

| 44.0500 | [H₂N-CH₂-CH₂]⁺ | Loss of NH₃ from the m/z 61 fragment |

Sources

N-(2-Aminoethyl)-4-nitrobenzamide: A Versatile Precursor for the Development of Novel Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Nitroaromatic compounds, a long-standing class of antimicrobials, continue to offer a promising avenue for drug discovery due to their unique mechanism of action. This technical guide focuses on "N-(2-Aminoethyl)-4-nitrobenzamide" as a key precursor, providing a comprehensive overview of its synthesis, derivatization, and the underlying principles of its antimicrobial activity. We will delve into the critical role of bioreduction in the activation of these compounds, explore the structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the rational design of new and potent antimicrobial agents based on the this compound scaffold.

Introduction: The Imperative for New Antimicrobial Scaffolds

The relentless rise of multidrug-resistant pathogens poses a grave threat to global public health. The discovery and development of new antimicrobial agents have slowed considerably, creating a critical need for innovative strategies and novel chemical starting points. Nitroaromatic compounds, such as the widely used metronidazole, have a long history in treating anaerobic bacterial and parasitic infections[1]. Their efficacy stems from a unique mechanism of action that involves intracellular activation, a feature that can be exploited to design drugs with novel target specificities.

This guide focuses on the potential of This compound as a versatile precursor for a new generation of antimicrobial agents. The presence of a nitro group, an aminoethyl side chain, and an amide linkage provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of antimicrobial potency and spectrum.

The core hypothesis is that by leveraging the established antimicrobial properties of the nitro-aromatic moiety and introducing diverse functionalities through the aminoethyl side chain, we can generate a library of compounds with broad-spectrum activity against clinically relevant bacteria and fungi. This document will provide the foundational knowledge and practical methodologies to pursue this objective.

Synthesis of the Precursor: this compound

The synthesis of the this compound precursor is a straightforward and efficient process, typically achieved through the acylation of ethylenediamine with 4-nitrobenzoyl chloride. This reaction provides a high yield of the desired product under mild conditions.

Synthetic Rationale and Causality

The choice of 4-nitrobenzoyl chloride as the acylating agent is dictated by the desired nitro-aromatic core, which is essential for the pro-drug activation mechanism. Ethylenediamine serves as a bifunctional linker, introducing a primary amine that can be further derivatized to modulate the compound's physicochemical properties and target interactions. The use of a base, such as sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol: Synthesis of this compound (VG1)[2][3]

Materials:

-

4-Nitrobenzoyl chloride

-

Ethylenediamine

-

Ethanol

-

1 N Sodium Hydroxide (NaOH)

-

Deionized water

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Prepare an equimolar solution of ethylenediamine in 10 mL of ethanolic 1 N NaOH in a round bottom flask.

-

Place the flask on a magnetic stirrer and add a magnetic stir bar.

-

Dissolve 4-nitrobenzoyl chloride in a suitable solvent (e.g., ethanol) and place it in a dropping funnel.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the ethylenediamine solution with continuous stirring at room temperature.

-

Continue stirring the reaction mixture for 3 hours at room temperature.

-

After 3 hours, a precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with ethanol to remove any unreacted starting materials.

-

Further wash the solid with a dilute NaOH solution followed by deionized water to remove any acidic impurities.

-

Air-dry the purified product.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry).

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Mechanism of Antimicrobial Action: The Power of Bioreduction

The antimicrobial activity of this compound derivatives is contingent upon the selective reduction of the nitro group within the microbial cell. This process, known as bioreductive activation, converts the relatively inert prodrug into a highly reactive cytotoxic agent.

The Central Role of Nitroreductases

Bacterial and fungal cells possess enzymes called nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds[1][2][3]. These enzymes are the key determinants of the antimicrobial spectrum and potency of nitroaromatic drugs.

There are two main types of bacterial nitroreductases:

-

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the two-electron reduction of the nitro group to a nitroso intermediate, which is then rapidly reduced to a hydroxylamino derivative[3][4].

-

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze the single-electron reduction of the nitro group to form a nitro anion radical[3]. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS).

The expression levels and types of nitroreductases vary among different microbial species, which contributes to the selective toxicity of nitroaromatic compounds.

Generation of Cytotoxic Species and Cellular Damage

The reduction of the nitro group on the this compound scaffold generates highly reactive intermediates, including nitroso, hydroxylamino, and nitro anion radical species[5]. These cytotoxic molecules can indiscriminately damage a wide range of cellular macromolecules, leading to cell death. The primary molecular target is believed to be DNA , where the reduced nitro species can bind covalently, causing strand breaks and inhibiting replication and transcription[5][6]. Other potential targets include proteins and lipids, leading to widespread cellular dysfunction.

Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of action for nitrobenzamide antimicrobials.

Structure-Activity Relationships (SAR): Rational Design of Potent Analogs

The this compound scaffold offers numerous opportunities for chemical modification to enhance antimicrobial activity, broaden the spectrum, and improve pharmacokinetic properties. A systematic exploration of SAR is crucial for the rational design of new drug candidates. Based on literature for analogous compounds, several key structural features can be targeted for modification.

The Nitro Group: Position and Bioisosteric Replacement

The presence and position of the nitro group are critical for activity. The 4-nitro position is common in many active compounds. Moving the nitro group to the 2- or 3-position can significantly impact the reduction potential and, consequently, the antimicrobial activity. While essential for the prodrug strategy, the nitro group can also be associated with toxicity. Therefore, exploring bioisosteric replacements that can be similarly reduced by nitroreductases is a valid strategy for future development.

The Benzamide Ring: The Impact of Substituents

Substitution on the benzamide ring can influence the electronic properties of the nitro group and the overall lipophilicity of the molecule. Electron-withdrawing groups can increase the reduction potential of the nitro group, potentially enhancing its activation. Halogen substitutions, for instance, have been shown to modulate the activity of related benzamide antimicrobials.

The Ethylenediamine Linker: Modulating Flexibility and Polarity

The ethylenediamine linker provides flexibility and a point for further derivatization. Altering the length of the alkyl chain or introducing conformational constraints can impact how the molecule interacts with its intracellular targets.

The Terminal Amino Group: A Gateway to Diversity

The terminal primary amine of the ethylenediamine linker is the most versatile position for introducing a wide range of substituents. This allows for the modulation of polarity, lipophilicity, and steric bulk, all of which can profoundly affect the compound's ability to penetrate the microbial cell membrane and interact with its targets.

Illustrative SAR Table (Hypothetical Data for Demonstration)

| Compound ID | R1 (Benzamide Ring) | R2 (Terminal Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| NA-01 | H | H | 32 | 64 | >128 |

| NA-02 | 5-Cl | H | 16 | 32 | 64 |

| NA-03 | H | Benzyl | 8 | 16 | 32 |

| NA-04 | 5-Cl | Benzyl | 4 | 8 | 16 |

| NA-05 | H | 4-Fluorobenzyl | 4 | 8 | 16 |

| NA-06 | 5-Cl | 4-Fluorobenzyl | 2 | 4 | 8 |

Disclaimer: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual MIC values would need to be determined experimentally.

Experimental Protocols for Antimicrobial Evaluation

A robust and standardized evaluation of antimicrobial activity is essential to determine the potential of newly synthesized this compound derivatives. The following protocols outline the key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for determining MIC values[7].

Materials:

-

Test compounds

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

-

Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Procedure:

-

Following the MIC determination, take an aliquot from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Experimental Workflow for Antimicrobial Testing

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, provides a rich platform for exploring structure-activity relationships and optimizing antimicrobial profiles. The bioreductive activation mechanism offers a degree of selective toxicity towards microbial cells, a desirable feature in drug design.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Library: A systematic synthesis and screening of a diverse library of this compound derivatives are needed to build a comprehensive SAR dataset.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of the activated nitro species beyond general DNA damage will provide a deeper understanding of their antimicrobial effects and may reveal opportunities for further optimization.

-

In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screening must be evaluated in animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.

-

Combating Resistance: Investigating the potential for resistance development to these new compounds and exploring combination therapies with existing antibiotics will be crucial for their long-term viability.

By adopting a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the full therapeutic potential of this compound-based antimicrobials can be realized, contributing to the ongoing battle against infectious diseases.

References

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

- Williams, E. T., & Perez-Gracia, N. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-470.

-

Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021). PMC. Retrieved from [Link]

-

Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. (n.d.). NIH. Retrieved from [Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. (2008). PubMed. Retrieved from [Link]

-

Molecular engineering of antimicrobial peptides: microbial targets, peptide motifs and translation opportunities. (2021). PMC. Retrieved from [Link]

-

Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase: Description of quantitative structure-activity relationships. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). MDPI. Retrieved from [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). Oxford Academic. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Short Analogues of the Marine Antimicrobial Peptide Turgencin A: Effects of SAR Optimizations, Cys-Cys Cyclization and Lipopeptide Modifications. (n.d.). PMC. Retrieved from [Link]

-

Bactericidal Kinetics of Marine-Derived Napyradiomycins against Contemporary Methicillin-Resistant Staphylococcus aureus. (n.d.). MDPI. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019). PMC. Retrieved from [Link]

-

MIC of the α-amidoamids for the analysed strains of Escherichia coli... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. (2018). ACS Publications. Retrieved from [Link]

-

Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis. (2015). PMC. Retrieved from [Link]

-

Staphylococcus aureus biofilm susceptibility to small and potent β(2,2)-amino acid derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC. Retrieved from [Link]

-

Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). NSF Public Access Repository. Retrieved from [Link]

-

The minimal inhibitory concentration of representative com- pounds on two strains of S. aureus and one E. coli strain. (n.d.). ResearchGate. Retrieved from [Link]

-

MIC values for selected NPs against C. albicans. (n.d.). ResearchGate. Retrieved from [Link]

-

Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism. (n.d.). NIH. Retrieved from [Link]

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... (n.d.). ResearchGate. Retrieved from [Link]

-

Micafungin activity against Candida albicans with diverse azole resistance phenotypes. (n.d.). AAC Journals. Retrieved from [Link]

-

Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis. (2022). NIH. Retrieved from [Link]

-

Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Molecular engineering of antimicrobial peptides: microbial targets, peptide motifs and translation opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-(2-Aminoethyl)-4-nitrobenzamide: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of N-(2-Aminoethyl)-4-nitrobenzamide, a valuable bifunctional molecule. This compound serves as a critical intermediate in various research and development applications, particularly in the design of novel pharmaceutical agents and functional materials. Its structure incorporates a reactive primary amine and a nitroaromatic moiety, offering versatile handles for further chemical modifications.

This document provides not only a step-by-step synthetic procedure but also delves into the underlying chemical principles, safety considerations, and methods for product characterization. The protocol is designed to be self-validating, ensuring that researchers can confidently reproduce the synthesis and verify the integrity of the final product.

Introduction and Synthetic Strategy

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The chosen strategy involves the acylation of ethylenediamine with 4-nitrobenzoyl chloride. This method, a variation of the well-established Schotten-Baumann reaction, is highly efficient and proceeds under relatively mild conditions.[1]

Ethylenediamine, possessing two nucleophilic amino groups, can potentially react at both ends. To favor monosubstitution and minimize the formation of the bis-amide byproduct, a strategic excess of ethylenediamine is employed. This ensures that the concentration of the mono-acylated product is kept low, reducing the likelihood of a second acylation event. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen chloride gas generated during the reaction.

Materials and Equipment

A comprehensive list of necessary reagents and equipment is provided below. All reagents should be of analytical grade or higher to ensure the purity of the final product.

| Reagents | Equipment |

| 4-Nitrobenzoyl chloride | Round-bottom flasks |

| Ethylenediamine | Magnetic stirrer and stir bars |

| Dichloromethane (DCM) | Dropping funnel |

| Triethylamine (TEA) | Ice bath |

| 1 M Hydrochloric acid (HCl) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Saturated sodium chloride (brine) solution | pH paper |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Standard laboratory glassware |

| Deionized water | Personal Protective Equipment (PPE) |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the key stages from reaction setup to the isolation of the purified product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

4.1. Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (e.g., 5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (TEA) (e.g., 1.2 equivalents) to the cooled solution. TEA acts as a base to neutralize the HCl byproduct.[1]

4.2. Acylation

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1 equivalent) in a minimal amount of DCM.

-

Transfer the 4-nitrobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 2-3 hours.

4.3. Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess ethylenediamine and triethylamine.

-

Next, wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Follow with a wash with saturated sodium chloride (brine) solution to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of ethylenediamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the amide bond.

Caption: Mechanism of amide formation.

Safety Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

4-Nitrobenzoyl chloride : This compound is corrosive and causes severe skin burns and eye damage.[2][3][4] It is also moisture-sensitive and can release toxic hydrogen chloride gas upon contact with water.[4][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[3][4]

-

Ethylenediamine : This reagent is flammable, corrosive, and can cause severe skin burns and eye damage.[6][7][8] It is also a respiratory irritant.[7] Ensure adequate ventilation and wear appropriate PPE.[6][7]

-

Dichloromethane (DCM) : DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a fume hood.

-

Triethylamine (TEA) : TEA is flammable and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[2][3][4][6][7][8] An eyewash station and safety shower should be readily accessible.[3][7]

Characterization and Quality Control

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. While specific spectral data for the target compound is not widely published, the following table provides expected characterization data based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 4-nitrophenyl group are expected to appear as two doublets in the range of δ 8.0-8.4 ppm. The methylene protons of the ethylenediamine backbone will likely appear as multiplets between δ 2.8-3.6 ppm. The amide N-H proton will be a broad singlet or triplet, and the primary amine N-H protons will also be a broad singlet. |

| ¹³C NMR | The carbonyl carbon of the amide is expected around δ 165 ppm. Aromatic carbons will appear in the δ 120-150 ppm region. The methylene carbons of the ethylenediamine moiety will be in the aliphatic region, typically δ 35-45 ppm. |

| IR Spectroscopy | Characteristic peaks include N-H stretching of the amide and amine groups (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and strong symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (209.20 g/mol ). |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture. |

| Loss of product during work-up. | Ensure the pH is carefully controlled during the aqueous washes to prevent the product from partitioning into the aqueous layer. | |

| Presence of Bis-amide Byproduct | Insufficient excess of ethylenediamine. | Increase the molar ratio of ethylenediamine to 4-nitrobenzoyl chloride. |

| Product is an oil or does not solidify | Presence of impurities. | Purify the crude product using column chromatography (e.g., silica gel with a DCM/methanol gradient). |

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemistry, adhering to the safety precautions, and utilizing the provided characterization guidelines, researchers can confidently prepare this valuable chemical intermediate for their specific applications.

References

- Apollo Scientific. (2022, September 16).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.

- Fisher Scientific. (2023, September 21).

- Sigma-Aldrich. (2023, March 25).

- Thermo Fisher Scientific. (2019, April 25).

- T3P - Common Organic Chemistry. (n.d.). Amine to Amide Mechanism.

- ECHEMI. (2019, July 15).

- CDH Fine Chemical. (n.d.).

- New Jersey Department of Health. (n.d.). ETHYLENEDIAMINE HAZARD SUMMARY.

- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.

- BLDpharm. (n.d.). This compound.

- MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.

- MDPI. (2024). N-(2,2-Diphenylethyl)-4-nitrobenzamide.

- National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-.

Sources

- 1. 1017-27-2|this compound|BLDpharm [bldpharm.com]

- 2. N-(2-(Ethylamino)ethyl)-4-nitrobenzamide hydrochloride | C11H16ClN3O3 | CID 119504537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzamide, 4-nitro- [webbook.nist.gov]

- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-(2-aminophenyl)-4-nitrobenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

N-(2-Aminoethyl)-4-nitrobenzamide: A Versatile Tool for Protein and Peptide Labeling

Abstract

This technical guide provides a comprehensive overview of the applications and protocols for utilizing N-(2-Aminoethyl)-4-nitrobenzamide as a versatile reagent for the covalent modification of proteins and peptides. We will delve into the chemical principles underpinning its reactivity, explore its utility as both a primary labeling agent and a heterobifunctional crosslinker, and provide detailed, field-tested protocols for its successful implementation in your research. This guide is intended for researchers, scientists, and drug development professionals engaged in proteomics, chemical biology, and bioconjugation.

Introduction: The Chemical Logic of this compound

This compound is a bifunctional molecule featuring a primary aliphatic amine and a nitroaromatic ring system. This unique structure allows for a two-pronged approach to protein and peptide modification. The terminal primary amine serves as a nucleophilic handle for covalent attachment to proteins, while the nitrobenzene moiety can function as a reporter group, a quenching agent, or a chemical handle for further derivatization.

The primary amine can be coupled to proteins through various well-established chemistries, most commonly targeting carboxyl groups (e.g., on aspartic and glutamic acid residues, or the C-terminus) or through enzymatic ligation. The nitro group, on the other hand, can be reduced to a primary aromatic amine, providing a secondary, orthogonal site for conjugation. This "latent" reactivity makes this compound a powerful tool for creating complex bioconjugates.

Core Applications

As a Heterobifunctional Crosslinker via Two-Step Labeling

The most powerful application of this compound is as a heterobifunctional crosslinker, enabling the sequential conjugation of two different molecules. This is achieved by:

-

First Conjugation: Covalently attaching the primary amine of this compound to the first protein or peptide.

-

Activation: Reducing the nitro group to a primary aromatic amine.

-

Second Conjugation: Coupling the newly formed aromatic amine to a second molecule of interest.

This approach is particularly useful for creating antibody-drug conjugates (ADCs), protein-protein conjugates for studying interactions, or for immobilizing proteins on surfaces.

As a Quencher in Fluorescence-Based Assays

The nitroaromatic ring of this compound can act as a quencher for certain fluorophores. This property can be exploited in the design of fluorescence-quenched substrates for protease activity assays. In such an assay, the fluorophore and the this compound quencher are positioned on opposite sides of a protease cleavage site within a peptide substrate. In the intact peptide, the fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Experimental Protocols

Protocol 1: Two-Step Heterobifunctional Crosslinking of a Protein

This protocol describes the use of this compound to link a protein of interest (Protein A) to a second molecule containing an amine-reactive group (Molecule B).

Step 1: Conjugation of this compound to Protein A via EDC/NHS Chemistry

This step couples the primary amine of the reagent to carboxyl groups on Protein A.

-

Materials:

-

Protein A (in a buffer free of primary amines, e.g., MES or HEPES)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

-

-

Procedure:

-

Dissolve Protein A in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Add a 100-fold molar excess of EDC and NHS to the Protein A solution. Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Add a 50-fold molar excess of the this compound stock solution to the activated Protein A.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

Characterize the resulting nitrobenzamide-labeled protein (Protein A-NB) by UV-Vis spectroscopy (the nitrobenzene group has an absorbance maximum around 265 nm) and mass spectrometry to determine the degree of labeling.

-

Step 2: Reduction of the Nitro Group

-

Materials:

-

Protein A-NB

-

Sodium dithionite (Na₂S₂O₄)

-

Reduction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

-

Procedure:

-

Prepare a fresh 1 M solution of sodium dithionite in water.

-

Add a 100-fold molar excess of the sodium dithionite solution to the Protein A-NB solution.

-

Incubate for 1 hour at room temperature, protected from light.

-

Immediately purify the resulting aminobenzamide-labeled protein (Protein A-AB) using a desalting column equilibrated with an amine-reactive coupling buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). The resulting aromatic amine is reactive and should be used immediately.

-

Step 3: Conjugation to Molecule B

This step couples the newly formed aromatic amine on Protein A-AB to an amine-reactive Molecule B (e.g., an NHS-ester activated fluorophore or biotin).

-

Materials:

-

Protein A-AB

-

Amine-reactive Molecule B (e.g., NHS-ester)

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1]

-

Desalting columns

-

-

Procedure:

-

Dissolve the amine-reactive Molecule B in DMSO to a final concentration of 10 mg/mL.

-

Add a 10 to 20-fold molar excess of the Molecule B solution to the Protein A-AB solution.

-

Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.

-

Purify the final conjugate (Protein A-Linker-Molecule B) using a desalting column or other appropriate chromatography method.

-

Characterize the final conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

-

Diagram of the Two-Step Crosslinking Workflow:

Caption: Workflow for two-step heterobifunctional crosslinking.

Protocol 2: Labeling Peptides for Fluorescence Quenching Assays

This protocol describes the incorporation of this compound into a synthetic peptide to act as a quencher.

-

Principle: The primary amine of this compound can be coupled to the C-terminus of a peptide during solid-phase peptide synthesis (SPPS) or to a side chain of an amino acid like glutamic acid or aspartic acid.

-

Procedure for C-terminal Labeling during SPPS:

-

Synthesize the desired peptide sequence on a solid support.

-